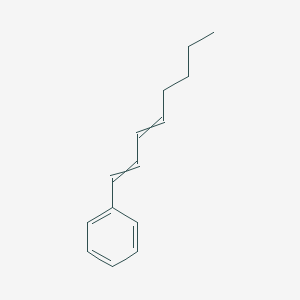
(Octa-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octa-1,3-dien-1-yl)benzene is an organic compound that features a benzene ring substituted with an octadienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octa-1,3-dien-1-yl)benzene typically involves the reaction of benzene with an appropriate octadienyl halide under Friedel-Crafts alkylation conditions. Common reagents include aluminum chloride (AlCl₃) as a catalyst, and the reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Friedel-Crafts alkylation processes, with optimizations for yield and purity. Continuous flow reactors and advanced separation techniques such as distillation or chromatography might be employed to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Octa-1,3-dien-1-yl)benzene can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to convert the double bonds into single bonds, resulting in a saturated alkylbenzene.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups (NO₂) can be introduced using reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂ gas, Pd/C catalyst, room temperature or elevated temperatures.
Substitution: HNO₃, H₂SO₄, controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkylbenzene.
Substitution: Nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry
(Octa-1,3-dien-1-yl)benzene can be used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis and materials science.
Biology and Medicine
While specific applications in biology and medicine might be limited, derivatives of this compound could potentially be explored for their biological activity, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action for (Octa-1,3-dien-1-yl)benzene would depend on its specific application. In chemical reactions, the benzene ring and the octadienyl group can participate in various electrophilic and nucleophilic interactions, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Styrene: Similar in having a vinyl group attached to a benzene ring, but lacks the extended octadienyl chain.
Allylbenzene: Features an allyl group attached to benzene, shorter than the octadienyl group.
Phenylbutadiene: Contains a butadiene chain attached to benzene, similar in having conjugated double bonds.
Uniqueness
(Octa-1,3-dien-1-yl)benzene is unique due to its longer octadienyl chain, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This extended chain can influence the compound’s physical properties, such as boiling point and solubility, and its reactivity in various chemical transformations.
Propriétés
Numéro CAS |
39491-69-5 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
octa-1,3-dienylbenzene |
InChI |
InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h5-13H,2-4H2,1H3 |
Clé InChI |
CSKGZTSLEAMHPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanamide, N-[5-[[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-2-chlorophenyl]-4,4-dimethyl-3-oxo-2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B14670181.png)

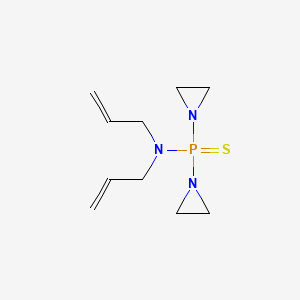

![[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]methanol;carbamic acid](/img/structure/B14670192.png)
phosphanium](/img/structure/B14670196.png)
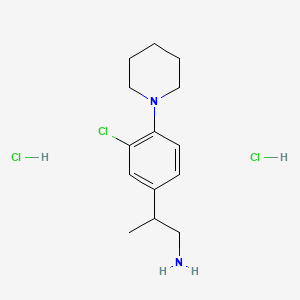
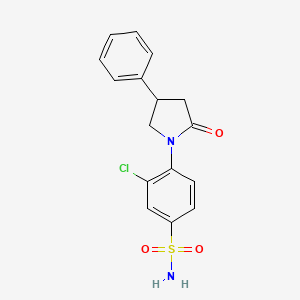

![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
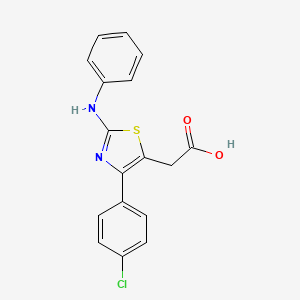

![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)
